molecular formula C20H33NO5 B3330124 N-Acetyl bisoprolol CAS No. 66722-65-4

N-Acetyl bisoprolol

Cat. No.: B3330124
CAS No.: 66722-65-4
M. Wt: 367.5 g/mol
InChI Key: VEDPWKWNWHTAOC-UHFFFAOYSA-N
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Description

N-Acetyl bisoprolol is a derivative of bisoprolol, a beta-blocker commonly used to treat cardiovascular diseases such as hypertension, angina, and heart failure. This compound belongs to the beta-blocker class of antihypertensive drugs and is synthesized through acetylation reactions .

Scientific Research Applications

N-Acetyl bisoprolol has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of acetylation on beta-blockers.

    Biology: Investigated for its potential effects on beta-adrenergic receptors in various biological systems.

    Medicine: Explored as a potential antihypertensive agent with improved pharmacokinetic properties compared to bisoprolol.

    Industry: Used in the development of new beta-blocker formulations and drug delivery systems.

Mechanism of Action

Mode of Action

N-Acetylbisoprolol acts as a competitive antagonist at the β1-adrenergic receptors . This means it competes with natural ligands (like adrenaline) for binding to these receptors. When N-Acetylbisoprolol binds to the β1-adrenergic receptors, it prevents the activation of these receptors, thereby inhibiting the effects of adrenaline and noradrenaline on the heart .

Biochemical Pathways

It is known that the antagonism of β1-adrenergic receptors leads to a decrease in the activity of theadenylate cyclase-cAMP-protein kinase A pathway . This results in a reduction in heart rate and contractility, which can help to manage conditions like hypertension .

Result of Action

The molecular and cellular effects of N-Acetylbisoprolol’s action primarily involve the reduction of heart rate and contractility. By blocking the β1-adrenergic receptors, N-Acetylbisoprolol reduces the effects of adrenaline and noradrenaline on the heart. This leads to a decrease in heart rate and contractility, which can help to manage conditions like hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Acetylbisoprolol. It is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs . Therefore, it is reasonable to assume that similar factors might also influence N-Acetylbisoprolol.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl bisoprolol is synthesized using acetylation reactions. The process involves reacting bisoprolol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl bisoprolol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl bisoprolol is unique due to its acetyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. This modification can potentially lead to improved efficacy and reduced side effects .

Properties

IUPAC Name

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO5/c1-15(2)21(17(5)22)12-19(23)14-26-20-8-6-18(7-9-20)13-24-10-11-25-16(3)4/h6-9,15-16,19,23H,10-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDPWKWNWHTAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66722-65-4
Record name N-Acetylbisoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYLBISOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358HBY7HWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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